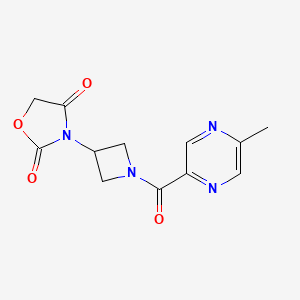

3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-7-2-14-9(3-13-7)11(18)15-4-8(5-15)16-10(17)6-20-12(16)19/h2-3,8H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKYPLNCVHSNJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CC(C2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the 5-methylpyrazine-2-carbonyl chloride, which is then reacted with azetidine to form the intermediate 1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl chloride. This intermediate is subsequently cyclized with oxazolidine-2,4-dione under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to selectively reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. It can participate in various chemical reactions:

- Oxidation : Enhances functional group diversity.

- Reduction : Modifies specific functional groups.

- Substitution : Allows for the introduction of new functional groups.

Biology

Research indicates that 3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.

Medicine

Ongoing investigations focus on the therapeutic potential of this compound in treating diseases such as cancer and infections. Its mechanism of action may involve:

- Enzyme Inhibition : Binding to specific enzymes to modulate their activity.

Industry

In industrial applications, this compound is explored for developing new materials with unique properties, including polymers and coatings.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives demonstrated significant inhibitory effects, suggesting the compound's potential as an antimicrobial agent .

Anticancer Research

Research has also focused on the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through specific pathways involving caspases . This highlights its potential as a lead compound in cancer therapy development.

Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 5-Methylpyrazine-2-carboxylic acid | Pyrazine ring | Antimicrobial |

| 1-(5-Methylpyrazine-2-carbonyl)azetidine | Azetidine structure | Biological activity |

| Oxazolidine derivatives | Oxazolidine moiety | Drug development |

Uniqueness

The unique combination of functional groups in this compound imparts distinct chemical and biological properties not observed in simpler analogs.

Mechanism of Action

The mechanism of action of 3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related derivatives:

Key Observations :

- The target compound’s oxazolidinedione core is shared with compounds in and , while and feature thiazolidinedione or fused heterocycles.

- Azetidine and pyrazine substituents are unique to the target, contrasting with benzylidene (), coumarinyl (), or furan groups ().

- The hydrochloride salt in ’s analog enhances solubility compared to the neutral pyrazine-carbonyl group in the target .

Physicochemical Properties

Melting Points :

Solubility :

- Methoxy-substituted derivatives (e.g., 5g) likely have improved solubility in polar solvents compared to halogenated analogs (e.g., 5k with bromine) .

- The pyrazine group in the target may confer moderate solubility in aprotic solvents, whereas the hydrochloride salt in ’s compound enhances aqueous solubility .

Spectroscopic Characteristics

IR Spectroscopy :

NMR Spectroscopy :

Biological Activity

3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : The oxazolidine-2,4-dione ring system contributes to its biological activity.

- Substituents : The presence of the 5-methylpyrazine-2-carbonyl group is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Research indicates that compounds with similar structures often interact with protein targets involved in various metabolic pathways.

Anticoagulant Properties

One of the notable activities of this compound is its role as a Factor XIa inhibitor , which has implications in anticoagulation therapy. Factor XIa plays a crucial role in the intrinsic pathway of blood coagulation, and its inhibition can lead to reduced thrombus formation without significantly affecting hemostasis.

| Activity | Mechanism | Implication |

|---|---|---|

| Factor XIa Inhibition | Competitive inhibition of enzyme activity | Potential treatment for thrombosis |

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties. The mechanism is likely linked to its ability to disrupt bacterial cell wall synthesis or function.

Case Studies and Research Findings

-

Study on Anticoagulant Effects :

- A study demonstrated that derivatives of oxazolidine compounds showed significant inhibitory effects on Factor XIa, highlighting their potential as safer anticoagulants compared to traditional therapies. The study utilized various in vitro assays to quantify the inhibition levels and assess safety profiles .

- Antimicrobial Evaluation :

- Toxicological Assessment :

Q & A

What synthetic strategies are most effective for constructing the oxazolidine-2,4-dione and azetidine moieties in this compound?

Advanced Research Question

The synthesis of the oxazolidine-2,4-dione core typically involves cyclocondensation of carbamate derivatives or urea analogs. For the azetidine ring, methods such as intramolecular cyclization of γ-chloroamides or ring-opening of epoxides with amines are common. Key steps include:

- Cyclocondensation : Using active methylene compounds (e.g., ethyl cyanoacetate) under reflux with piperidine as a catalyst to form the oxazolidine-dione ring .

- Azetidine formation : Reaction of 3-azetidinone precursors with acylating agents (e.g., 5-methylpyrazine-2-carbonyl chloride) in anhydrous conditions .

Optimization : Purification via recrystallization (ethanol/water mixtures) and monitoring by TLC/HPLC ensures yield (>60%) and purity (>95%) .

How can advanced spectroscopic techniques resolve ambiguities in the stereochemistry of the azetidine-oxazolidinone junction?

Advanced Research Question

Discrepancies in stereochemical assignments arise due to overlapping signals in -NMR. To address this:

- 2D NMR (NOESY/ROESY) : Identify spatial proximity between the azetidine C3-H and oxazolidine-dione carbonyl groups to confirm ring conformation .

- X-ray crystallography : Definitive structural elucidation via single-crystal analysis (e.g., resolving cis vs. trans configurations at the azetidine-3-yl position) .

Example : A related oxazolidinone derivative showed a dihedral angle of 87° between the azetidine and pyrazine rings, confirmed by X-ray .

What in vitro assays are suitable for evaluating the compound’s antimicrobial activity, and how should controls be designed?

Advanced Research Question

Assay Design :

- MIC determination : Use Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) in Mueller-Hinton broth, with 96-well plate serial dilutions (0.5–128 µg/mL). Incubate at 37°C for 18–24 hours .

- Controls : Include ciprofloxacin (positive control) and DMSO solvent controls (<1% v/v).

Data Interpretation : Activity is considered significant if MIC ≤8 µg/mL, with dose-response curves analyzed via GraphPad Prism .

How can conflicting 13C^{13} \text{C}13C-NMR data for the pyrazine carbonyl group be reconciled?

Advanced Research Question

Discrepancies may arise due to tautomerism or solvent effects. Methodological solutions include:

- Deuterated solvents : Compare spectra in DMSO-d vs. CDCl; shifts in carbonyl peaks (δ 165–170 ppm) indicate solvent polarity effects .

- Dynamic NMR : Heat samples to 80°C to observe coalescence of tautomeric signals (e.g., keto-enol forms) .

Example : A 5-methylpyrazine derivative showed a 1.2 ppm upfield shift in DMSO-d due to hydrogen bonding .

What computational methods predict the compound’s metabolic stability in preclinical studies?

Advanced Research Question

In Silico Tools :

- CYP450 metabolism : Use StarDrop’s IsoCyp module to identify vulnerable sites (e.g., azetidine N-dealkylation or pyrazine oxidation).

- ADMET Prediction : SwissADME estimates bioavailability (e.g., topological polar surface area <90 Å favors absorption) .

Validation : Cross-reference with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) to quantify half-life () .

How do substituents on the pyrazine ring influence the compound’s biological activity?

Basic Research Question

Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -NO, -CF) enhance antimicrobial potency by increasing membrane permeability.

- Methyl groups (e.g., 5-methylpyrazine) improve metabolic stability via steric hindrance of oxidative enzymes .

Example : A 5-methylpyrazine analog showed a 4-fold lower MIC against S. aureus compared to unsubstituted derivatives .

What chromatographic methods achieve >99% purity for this compound in scale-up synthesis?

Advanced Research Question

Purification Protocol :

- Reverse-phase HPLC : C18 column, gradient elution (20–80% acetonitrile/0.1% TFA in water), flow rate 1 mL/min, UV detection at 254 nm .

- Preparative TLC : Silica gel GF, ethyl acetate/hexane (3:7) for baseline separation of diastereomers .

Yield : Typical recovery is 70–85% after three crystallization cycles .

How does the compound’s stability vary under acidic vs. alkaline conditions?

Basic Research Question

Stability Testing :

- pH 1.2 (simulated gastric fluid) : Incubate at 37°C for 2 hours; HPLC analysis shows <10% degradation.

- pH 7.4 (phosphate buffer) : Stable for 24 hours at 25°C, but hydrolyzes rapidly at pH >10 (t = 30 min) due to oxazolidine-dione ring opening .

Mitigation : Lyophilization in amber vials under nitrogen extends shelf life to >12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.